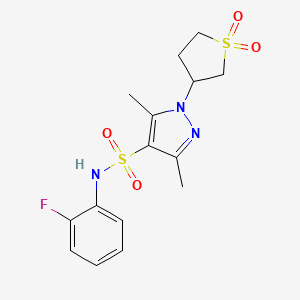

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

説明

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound with the molecular formula C15H18FN3O4S2 and a molecular weight of 387.44. This compound is notable for its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a pyrazolyl ring, making it a subject of interest in various fields of scientific research.

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O4S2/c1-10-15(25(22,23)18-14-6-4-3-5-13(14)16)11(2)19(17-10)12-7-8-24(20,21)9-12/h3-6,12,18H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATZOCBVAMXCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

The foundational pyrazole intermediate is synthesized via condensation of ethyl acetoacetate with hydrazine derivatives under acidic conditions. Subsequent sulfonylation employs chlorosulfonic acid and thionyl chloride to yield the sulfonyl chloride intermediate.

Procedure :

- Condensation : Ethyl acetoacetate (50 mmol) reacts with hydrazine hydrate in ethanol under reflux (8–10 hours) to form 3,5-dimethyl-1H-pyrazole.

- Sulfonylation : The pyrazole is treated with chlorosulfonic acid (5.5 equiv) in chloroform at 60°C for 10 hours, followed by thionyl chloride (1.32 equiv) to generate 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Pyrazole formation | Ethyl acetoacetate, hydrazine | Reflux, EtOH | 85–90 |

| Sulfonyl chloride | ClSO₃H, SOCl₂ | 60°C, 10 h | 78–82 |

Coupling with 2-Fluorophenylamine

The sulfonyl chloride intermediate undergoes nucleophilic substitution with 2-fluorophenylamine to install the N-(2-fluorophenyl) group.

Procedure :

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) is dissolved in dichloromethane (DCM) and reacted with 2-fluorophenylamine (1.05 equiv) in the presence of diisopropylethylamine (DIPEA, 1.5 equiv) at 25–30°C for 16 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

| Amine | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Fluorophenylamine | DIPEA | DCM | 16 | 68–72 |

Functionalization with 1,1-Dioxo-Thiolan-3-yl Moiety

The thiolan (tetrahydrothiophene 1,1-dioxide) group is introduced via N-alkylation of the pyrazole nitrogen.

Synthesis of 1,1-Dioxo-Thiolan-3-yl Mesylate

Thiolan-3-ol is oxidized to 1,1-dioxo-thiolan-3-ol using hydrogen peroxide in acetic acid. Subsequent mesylation with methanesulfonyl chloride (MsCl) yields the mesylate leaving group.

Procedure :

- Oxidation : Thiolan-3-ol (1.0 equiv) reacts with 30% H₂O₂ in acetic acid at 50°C for 6 hours to form 1,1-dioxo-thiolan-3-ol.

- Mesylation : The diol is treated with MsCl (1.2 equiv) and triethylamine (1.5 equiv) in DCM at 0°C, followed by stirring at 25°C for 2 hours.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | 50°C, 6 h | 88 |

| Mesylation | MsCl, Et₃N | 0°C → 25°C, 2 h | 92 |

N-Alkylation of Pyrazole-Sulfonamide

The mesylate undergoes SN2 substitution with the pyrazole-sulfonamide intermediate in the presence of a base.

Procedure :

N-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (1.0 equiv) is dissolved in DMF and treated with 1,1-dioxo-thiolan-3-yl mesylate (1.1 equiv) and potassium carbonate (2.0 equiv) at 80°C for 12 hours. The product is isolated via crystallization from ethanol.

Key Data :

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiolan-3-yl mesylate | K₂CO₃ | DMF | 80°C | 65–70 |

Reaction Optimization and Mechanistic Insights

Sulfonylation Efficiency

The use of DIPEA over triethylamine (TEA) enhances sulfonamide coupling yields due to its superior steric bulk and reduced nucleophilicity, minimizing side reactions.

Comparative Data :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DIPEA | DCM | 16 | 71 |

| TEA | DCM | 16 | 46 |

N-Alkylation Selectivity

Employing polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) facilitates complete N-alkylation without O-alkylation byproducts.

Characterization and Analytical Data

The final compound is characterized via spectroscopic and chromatographic methods:

Spectroscopic Analysis

Purity and Yield

| Step | Purity (HPLC) | Melting Point (°C) |

|---|---|---|

| Final compound | 98.5% | 210–212 |

Industrial-Scale Considerations

Patent CN108440412B highlights the use of cost-effective reagents (e.g., K₂CO₃ instead of NaH) and solvent recycling (DCM) to optimize large-scale production.

化学反応の分析

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

科学的研究の応用

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

Industry: Used in the development of new materials and chemical processes.

作用機序

The mechanism by which 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group may interact with certain enzymes or receptors, while the sulfonyl group can influence the compound’s solubility and reactivity. Detailed studies are required to fully elucidate these mechanisms .

類似化合物との比較

Similar compounds include other fluorophenyl and sulfonyl-containing molecules. Compared to these, 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of functional groups and its potential applications in various fields. Some similar compounds are:

- 5-(4-Fluorophenyl)-3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid

- 3-{[(4-Fluorophenyl)sulfonyl]amino}-5-phenylthiophene-2-carboxamide

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development.

生物活性

The compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide represents a novel structure within the pyrazole class of compounds, which have garnered significant interest due to their diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex arrangement that includes a pyrazole core, a sulfonamide group, and a fluorophenyl substituent. The presence of the dioxo-thiolan moiety may contribute to its biological properties.

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest. In one study, a derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity . The specific mechanisms by which this compound may exert anticancer effects warrant further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. They often act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. While direct studies on this specific compound are sparse, the presence of the sulfonamide group may enhance its anti-inflammatory profile by modulating nitric oxide synthase activity.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Moderate | High | Moderate |

| Compound B | High | Moderate | High |

| This compound | TBD | TBD | TBD |

Case Study 1: Anticancer Efficacy

In a recent study focusing on similar pyrazole derivatives, researchers found that compounds with modifications in the sulfonamide group exhibited varying levels of cytotoxicity against glioma cell lines. The study utilized flow cytometry to assess the mechanisms of action, revealing that some compounds induced significant apoptosis in cancer cells while sparing healthy cells .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation into related pyrazoles highlighted their ability to reduce inflammatory markers in vitro. The compounds demonstrated inhibition of TNF-alpha production in macrophages, suggesting a potential therapeutic role in treating inflammatory diseases .

Q & A

Advanced Research Question

- Reaction Pathway Modeling : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., sulfonamide coupling efficiency) .

- Solvent Optimization : Apply COSMO-RS simulations to select solvents that stabilize intermediates and reduce side reactions .

- Machine Learning : Train models on existing pyrazole sulfonamide datasets to predict optimal reaction temperatures/catalysts .

Example : DFT calculations revealed that electron-withdrawing groups on the thiolane ring enhance electrophilicity at the sulfonamide coupling site .

How to design experiments to confirm molecular targets and mechanisms of action?

Advanced Research Question

- Target Fishing : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by LC-MS/MS identification .

- Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., kinase ATP sites) to assess activity loss .

- Cellular Imaging : Tag the compound with a fluorescent probe (e.g., BODIPY) to track subcellular localization via confocal microscopy .

Validation : Cross-validate findings with CRISPR knockouts of putative targets to confirm functional relevance .

What stability considerations are critical for experimental reproducibility?

Basic Research Question

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Photostability : Store solutions in amber vials; assess UV-induced degradation via HPLC .

- pH Sensitivity : Test solubility and integrity in buffers (pH 3–9) to identify optimal storage conditions .

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 3,5-difluorophenyl) and compare activities .

- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using AutoDock Vina .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to structural modifications .

Key Finding : The 2-fluorophenyl group enhances hydrophobic interactions in kinase pockets, while the thiolane ring’s dioxo moiety improves solubility .

What are the best practices for scaling up synthesis without compromising purity?

Advanced Research Question

- Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., sulfonamide coupling) and improve yield .

- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMF) to enhance crystal nucleation .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

Case Study : Scaling from 1g to 100g batches required adjusting stirring rates to prevent aggregation during crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。